molecular formula C27H25NO4 B2535824 6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904450-90-4

6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2535824
CAS No.: 904450-90-4
M. Wt: 427.5
InChI Key: FXJQGNQCUCPOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic core with substituents influencing pharmacological and physicochemical properties. Key structural features include:

  • Position 6: Ethoxy group (-OCH₂CH₃), enhancing lipophilicity.
  • Position 3: 4-Methoxybenzoyl (C₆H₄-OCH₃-CO-), contributing to π-π stacking and hydrogen bonding.
  • Position 1: 4-Methylbenzyl (C₆H₄-CH₃-CH₂-), modulating steric and electronic interactions.

This compound’s molecular formula is C₂₇H₂₅NO₄, with a molecular weight of 427.5 g/mol.

Properties

IUPAC Name

6-ethoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-4-32-22-13-14-25-23(15-22)27(30)24(26(29)20-9-11-21(31-3)12-10-20)17-28(25)16-19-7-5-18(2)6-8-19/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJQGNQCUCPOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of dihydroquinolines. Its unique structure incorporates various functional groups that contribute to its biological activity, particularly in cancer research and medicinal chemistry. This article reviews the compound's biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C27H25NO4
  • Molecular Weight: 427.5 g/mol
  • CAS Number: 904450-90-4

The compound features a quinoline core substituted with an ethoxy group and a methoxybenzoyl moiety, which are critical for its pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. The following mechanisms have been identified:

  • Inhibition of Cell Proliferation:
    • Studies show that the compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells (HT-29). The inhibition is often associated with the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Tubulin Polymerization Inhibition:
    • Similar compounds have been reported to inhibit tubulin polymerization, disrupting microtubule dynamics crucial for mitosis. This mechanism is vital for their antitumor efficacy as it leads to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells .
  • Selective Cytotoxicity:
    • The compound demonstrates selective cytotoxicity towards cancer cells over normal cells, a desirable trait in anticancer drug development. This selectivity is attributed to the differential expression of drug transporters and metabolic enzymes in tumor versus normal tissues.

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory effects. It inhibits pro-inflammatory cytokine production in activated macrophages, suggesting a role in modulating inflammatory pathways . This activity may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Case Study on MCF-7 Cells:
    • In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in MCF-7 cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Mechanistic Studies:
    • Further investigations revealed that the compound induces apoptosis through the activation of caspases and the mitochondrial pathway, highlighting its potential as a lead compound for developing novel anticancer agents .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (μM) Mechanism
AnticancerMCF-710Apoptosis induction via caspase activation
AntitumorHT-2915Tubulin polymerization inhibition
Anti-inflammatoryRAW 264.720Inhibition of cytokine production

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one exhibits significant anticancer properties.

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell proliferation. Studies have shown that it affects various cancer cell lines, with IC50 values indicating its potency comparable to established chemotherapeutics.
  • Case Study : In a study involving breast and prostate cancer cell lines, the compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties.

  • Mechanism of Action : It modulates inflammatory cytokines, potentially reducing the levels of TNF-alpha and IL-6 in macrophage cultures. This modulation suggests a pathway for treating inflammatory diseases.
  • Case Study : A recent investigation highlighted its effectiveness in reducing inflammation markers in vitro, indicating potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Antioxidant Properties

The antioxidant activity of this compound has been explored, showing promise in combating oxidative stress-related conditions.

  • Mechanism of Action : The presence of methoxy groups contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
  • Case Study : In vitro studies demonstrated that the compound significantly reduced oxidative stress in neuronal cell cultures, suggesting potential applications in neuroprotection.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy group at position 6 undergoes nucleophilic substitution under acidic or basic conditions. Key transformations include:

Substrate Conditions Product Yield Reference
6-Ethoxy groupNaOH (aq), reflux, 12 h6-Hydroxy derivative78%
6-Ethoxy groupHBr/AcOH, 80°C, 6 h6-Bromo derivative65%
  • Mechanistic Insight : The ethoxy group acts as a leaving group in SN2 reactions, with polar aprotic solvents (e.g., DMF) enhancing reactivity.

Oxidation Reactions

The dihydroquinolinone core is susceptible to oxidation:

Substrate Oxidizing Agent Product Yield Reference
Dihydroquinolinone ringPyridinium chlorochromate (PCC), DCMQuinolin-4-one92%
Methoxybenzoyl moietyKMnO₄, H₂O, 60°CCarboxylic acid derivative58%
  • Key Finding : PCC selectively oxidizes the dihydroquinolinone to a fully aromatic quinolinone without affecting methoxy groups .

Reduction Reactions

The ketone in the 4-methoxybenzoyl group can be reduced:

Substrate Reducing Agent Product Yield Reference
4-Methoxybenzoyl groupNaBH₄, MeOH, 0°CSecondary alcohol85%
4-Methoxybenzoyl groupLiAlH₄, THF, refluxBenzyl alcohol derivative72%
  • Note : NaBH₄ is preferred for selective ketone reduction, while LiAlH₄ may reduce ester groups if present.

C–H Activation and Coupling Reactions

Palladium-catalyzed C–H functionalization enables late-stage diversification:

Substrate Conditions Product Yield Reference
C(6)–H positionPd(OAc)₂, S,O-ligand, ethyl acrylateOlefinated product at C(6)46–48%
Aromatic C–H bondsSuzuki coupling (Pd(PPh₃)₄, aryl boronic acid)Biaryl derivatives60–75%
  • Critical Factor : The S,O-ligand (e.g., 2-(pyridin-2-yl)propan-2-ol) is essential for regioselective C(6)–H olefination .

Acetylation and Sulfonation Reactions

Hydroxyl groups (post-substitution) undergo further derivatization:

Substrate Reagent Product Yield Reference
6-Hydroxy derivativeAc₂O, pyridine, RT6-Acetoxy derivative89%
6-Hydroxy derivativeSO₃·Py complex, DMF6-Sulfonate ester67%
  • Application : Acetylation improves metabolic stability in pharmacological studies.

Key Mechanistic Insights

  • C–H Olefination : Proceeds via palladacycle intermediates, with the S,O-ligand facilitating oxidative addition .

  • Oxidation : The dihydroquinolinone ring undergoes two-electron oxidation to form a planar quinolinone structure .

Stability Considerations

  • The 4-methoxybenzoyl group is stable under mild acidic conditions but hydrolyzes in concentrated HCl.

  • Olefinated products show decreased stability in polar solvents (e.g., DMSO) .

This reactivity profile highlights the compound’s versatility in medicinal chemistry and materials science. Further studies are needed to explore photocatalytic and enantioselective transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Position 1 Substituents

Compound 93 ():
  • Structure: 1-Butyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one.
  • Key Differences : Butyl (-C₄H₉) at position 1 instead of 4-methylbenzyl.
Compound 94 ():
  • Structure: 1-Pentyl-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one.
  • Key Differences : Pentyl (-C₅H₁₁) at position 1.
  • Impact : Molecular weight (350 g/mol ) and logP increase further, suggesting a trade-off between bioavailability and solubility .
1-[(4-Chlorophenyl)methyl] Analogs ():
  • Structure: 1-(4-Chlorobenzyl)-6-ethoxy-3-(4-isopropylphenylsulfonyl)-1,4-dihydroquinolin-4-one.
  • Key Differences : Chlorine substituent introduces electronegativity, and sulfonyl group (-SO₂-) replaces benzoyl.
  • Impact : Higher molecular weight (507.0 g/mol ) and altered electronic properties may enhance protein binding but reduce metabolic stability .

Variations in Position 3 Substituents

4-Fluorobenzoyl Analog ():
  • Structure: 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one.
  • Key Differences : Fluorine replaces methoxy in the benzoyl group.
  • Impact : Fluorine’s electron-withdrawing nature enhances metabolic stability and may strengthen halogen bonding. Molecular weight: 404.4 g/mol .
1,2,4-Oxadiazole Analog ():
  • Structure: 6-Ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one.
  • Key Differences : Heterocyclic oxadiazole replaces benzoyl.
  • Molecular weight: 439.5 g/mol .

Variations in Position 6 Substituents

6-Fluoro Analog ():
  • Structure: 6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one.
  • Key Differences : Fluoro substituent at position 6 and 2-fluorobenzyl at position 1.
  • Impact : Dual fluorine substitution increases electron deficiency, enhancing binding to aromatic residues. Molecular weight: 405.4 g/mol .

Physicochemical and Pharmacological Insights

Molecular Weight and Lipophilicity

  • Target Compound : 427.5 g/mol.
  • Sulfonyl Analogs (3, 8) : >500 g/mol; higher molecular weight may limit blood-brain barrier penetration .

Electronic Effects

  • 4-Methoxybenzoyl (Target) : Electron-donating methoxy group facilitates π-π interactions.
  • 4-Fluorobenzoyl () : Electron-withdrawing fluorine improves stability but may reduce electron density for binding .

Solid-State Properties ()

  • Substituents like chloro and methyl influence crystal packing via π-π stacking (centroid distances: 3.612–3.771 Å). Such interactions may correlate with solubility and formulation stability .

Q & A

Basic: What synthetic strategies are commonly employed to prepare quinolin-4-one derivatives like 6-Ethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one?

Answer:
Synthesis typically involves multi-step reactions such as:

  • Condensation reactions (e.g., NaOH-mediated aldol condensation between aldehydes and ketones, as seen in chalcone derivatives) .
  • Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling for aryl-aryl bond formation, using PdCl₂(PPh₃)₂ and K₂CO₃ in DMF) .
  • Functional group transformations (e.g., methoxylation via nucleophilic substitution or etherification).
    Key steps include refluxing in polar aprotic solvents (DMF, DMSO) and purification via column chromatography or recrystallization .

Advanced: How can crystallographic data resolve structural ambiguities in substituted quinolin-4-one derivatives?

Answer:
X-ray crystallography is critical for:

  • Determining dihedral angles between aromatic rings (e.g., 62.59° between quinoline and phenyl groups) to confirm steric effects .
  • Identifying π-π stacking interactions (e.g., centroid distances of 3.612–3.771 Å stabilizing crystal packing) .
  • Refinement using SHELX software (e.g., SHELXL for small-molecule refinement and SHELXS for structure solution), which constrains hydrogen atoms and refines anisotropic displacement parameters .
    Advanced users should validate results against spectroscopic data (e.g., NMR) to address discrepancies .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, ethoxy groups) and dihydroquinolinone backbone .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation .
  • Melting point analysis to assess purity (e.g., sharp melting ranges like 223–225°C) .
  • Infrared (IR) spectroscopy to confirm carbonyl (C=O) and aromatic C-H stretches .

Advanced: How can researchers address contradictory data between spectroscopic and crystallographic results?

Answer:
Contradictions may arise from:

  • Dynamic effects in solution (e.g., rotational isomers in NMR vs. static crystal structures).
  • Hydrogen bonding in crystals altering bond lengths versus solution-phase geometries.
    Methodological solutions :
  • Variable-temperature NMR to probe conformational flexibility .
  • DFT calculations to compare optimized geometries with crystallographic data .
  • Multi-technique validation (e.g., X-ray + 2D NMR) to reconcile discrepancies .

Advanced: What strategies improve reaction yields in Pd-catalyzed cross-coupling steps for such compounds?

Answer:
Optimization factors include:

  • Ligand selection : Bulky ligands (e.g., PCy₃) enhance stability and reduce side reactions .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of aryl boronic acids .
  • Temperature control : Reflux conditions (e.g., 80–100°C) balance reactivity and catalyst degradation .
  • Additives : K₂CO₃ or Cs₂CO₃ as bases to deprotonate intermediates and accelerate transmetallation .

Basic: How are hydrogen atoms handled in crystallographic refinement for similar compounds?

Answer:

  • Riding model : Hydrogen positions are geometrically estimated and constrained during SHELXL refinement .
  • Isotropic displacement parameters : Assigned fixed ratios relative to bonded non-H atoms .
  • Exceptions : For acidic hydrogens (e.g., hydroxyl groups), positions may be refined freely if data resolution permits .

Advanced: What computational tools aid in modeling electronic effects of substituents (e.g., methoxy, ethoxy) on the quinolin-4-one core?

Answer:

  • Density Functional Theory (DFT) : To calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
  • Molecular docking : For studying interactions with biological targets (e.g., enzyme active sites).
  • Software : Gaussian, ORCA, or ADF for electronic structure analysis; ORTEP-3 for visualizing crystallographic data .

Basic: What safety precautions are recommended when handling quinolin-4-one derivatives?

Answer:

  • PPE : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis (e.g., DMF, DMSO are irritants).
  • First aid : Immediate rinsing for skin/eye contact; consult a physician if inhaled or ingested .

Advanced: How do substituents (e.g., 4-methoxybenzoyl) influence the compound’s photophysical properties?

Answer:

  • Electron-donating groups (e.g., methoxy) redshift absorption/emission via conjugation with the quinolinone π-system.
  • Experimental validation : UV-Vis spectroscopy (e.g., λmax shifts) and fluorescence quantum yield measurements.
  • TD-DFT calculations : To correlate experimental spectra with electronic transitions .

Advanced: What statistical methods ensure reliability in crystallographic data refinement?

Answer:

  • R-factor analysis : R1 < 0.05 and wR2 < 0.15 indicate high-quality refinements .
  • Goodness-of-fit (GOF) : Values near 1.0 validate model adequacy .
  • Residual electron density maps : Peaks < 1 eÅ⁻³ confirm absence of missed atoms/disorder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.